N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a benzodioxin ring with a triazolo-thiadiazine moiety, which contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1,4-benzodioxane-6-amine with various reagents to introduce the triazolo-thiadiazine moiety. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using alkyl or aryl halides in the presence of a base
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets, such as enzymes. The compound inhibits enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine can be compared with other similar compounds, such as:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound also features a benzodioxin ring but differs in its sulfonamide group, which imparts different chemical and biological properties.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds have been studied for their antibacterial and enzyme inhibitory activities.
Properties
Molecular Formula |
C13H13N5O2S |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C13H13N5O2S/c1-8-15-16-13-18(8)17-12(7-21-13)14-9-2-3-10-11(6-9)20-5-4-19-10/h2-3,6H,4-5,7H2,1H3,(H,14,17) |
InChI Key |
FDMTXOMRMWEGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(=NC3=CC4=C(C=C3)OCCO4)CS2 |
Origin of Product |
United States |
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